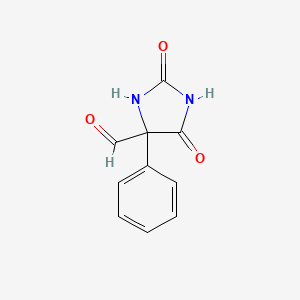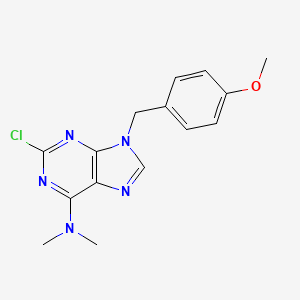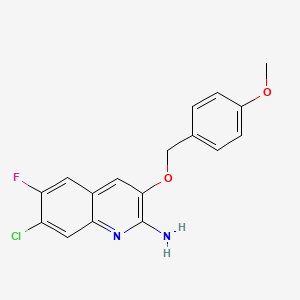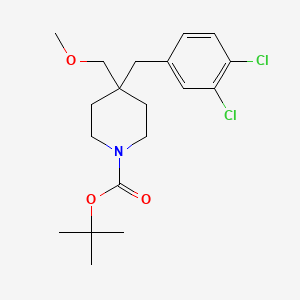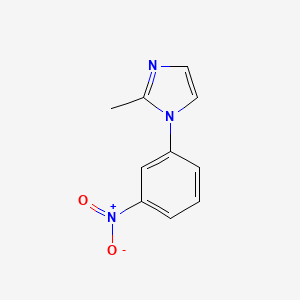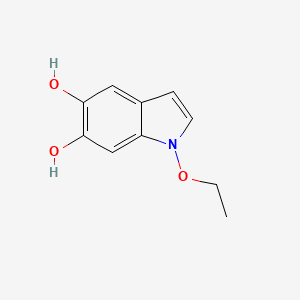![molecular formula C8H10N4OS B12936133 [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol CAS No. 14133-07-4](/img/structure/B12936133.png)
[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(Ethylthio)-9H-purin-9-yl)methanol: is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The presence of an ethylthio group at the 6-position and a methanol group at the 9-position of the purine ring makes this compound unique and potentially useful in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Ethylthio)-9H-purin-9-yl)methanol typically involves the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a multi-step process starting from simple precursors such as formamide and glycine. These precursors undergo cyclization and subsequent functionalization to form the purine core.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction. This involves reacting the purine derivative with ethanethiol in the presence of a suitable base such as sodium hydride or potassium carbonate.
Attachment of the Methanol Group: The methanol group can be introduced through a hydroxymethylation reaction. This involves the reaction of the purine derivative with formaldehyde in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of (6-(Ethylthio)-9H-purin-9-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (6-(Ethylthio)-9H-purin-9-yl)methanol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivative. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The ethylthio group can be substituted with other nucleophiles such as amines or halides. This reaction typically requires the presence of a suitable catalyst or base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, sodium iodide, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or halogenated purine derivatives.
Applications De Recherche Scientifique
(6-(Ethylthio)-9H-purin-9-yl)methanol: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives. Its unique functional groups allow for further chemical modifications.
Biology: The compound can be used in studies related to nucleic acid analogs and their interactions with enzymes and receptors.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (6-(Ethylthio)-9H-purin-9-yl)methanol involves its interaction with specific molecular targets such as enzymes and receptors. The ethylthio group can enhance the compound’s binding affinity to these targets, while the methanol group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Methylthio-9H-purin-9-yl)methanol: Similar structure but with a methylthio group instead of an ethylthio group.
(6-(Ethylthio)-9H-purin-9-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
(6-(Ethylthio)-9H-purin-9-yl)amine: Similar structure but with an amine group instead of a methanol group.
Uniqueness
- The presence of both the ethylthio and methanol groups in (6-(Ethylthio)-9H-purin-9-yl)methanol provides unique chemical properties that can be exploited in various applications. The combination of these functional groups allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
14133-07-4 |
|---|---|
Formule moléculaire |
C8H10N4OS |
Poids moléculaire |
210.26 g/mol |
Nom IUPAC |
(6-ethylsulfanylpurin-9-yl)methanol |
InChI |
InChI=1S/C8H10N4OS/c1-2-14-8-6-7(9-3-10-8)12(5-13)4-11-6/h3-4,13H,2,5H2,1H3 |
Clé InChI |
PPHKAJISFSYMPB-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NC=NC2=C1N=CN2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-7-(2,3,4-trifluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B12936063.png)

